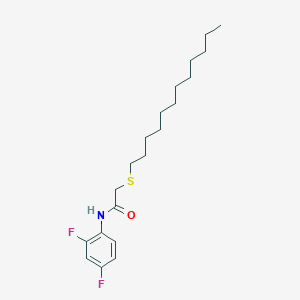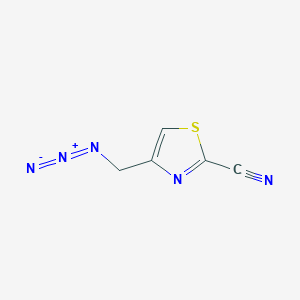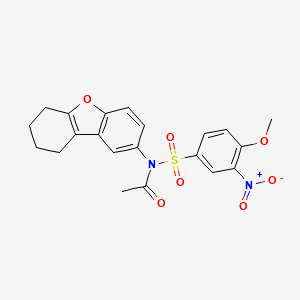
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multiple steps, including the cyclo-dehydration of certain precursors, reduction processes, and specific reactions like the Hofmann rearrangement or the Sandmeyer reaction for nitrobenzofurans derivatives preparation. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran involved cyclo-dehydration and subsequent reduction and acetylation steps (Kawase, Takata, & Hikishima, 1971). Such methodologies might offer insights into approaches for synthesizing the compound , focusing on the manipulation of nitrobenzofuran derivatives and acetamide functionalities.
Molecular Structure Analysis
Analyzing the molecular structure of acetamide derivatives and related compounds provides insight into their stability, reactivity, and potential for further functionalization. Studies like hydrogen bond investigations in substituted N-(2-hydroxyphenyl)-acetamides offer valuable information on intra- and intermolecular interactions that can influence the compound's physical and chemical behavior (Romero & Margarita, 2008).
Chemical Reactions and Properties
The reactivity of such complex acetamides involves various chemical reactions, including halogenation, hydrogenation, and carbonylation. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide underlines the complexity and potential of using palladium-based catalytic systems for producing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023). These reactions highlight the synthetic versatility and chemical functionality accessible within the acetamide chemical space.
Scientific Research Applications
Enzyme Inhibitory Potential
The enzyme inhibitory potential of new sulfonamides, including compounds similar to N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide, has been explored. Such compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). This finding suggests potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).
Antibacterial Activity
N-substituted phenyl acetamide benzimidazole-based derivatives, structurally related to the compound , have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This indicates the potential of such compounds in developing new antibacterial agents (Chaudhari et al., 2020).
Antibacterial Effects of Related Compounds
Research on compounds like 4-hydroxy-chromen-2-one derivatives, which are structurally similar, has demonstrated significant antibacterial activity. This suggests the potential of N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide in antibacterial applications (Behrami & Dobroshi, 2019).
Catalytic Hydrogenation in Dye Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to the one , has been used as an intermediate in the production of azo disperse dyes. This indicates potential applications in the dye industry (Zhang Qun-feng, 2008).
Synthesis of AB-Type Monomers for Polybenzimidazoles
Compounds structurally related to N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide have been used in the synthesis of AB-type monomers for polybenzimidazoles, suggesting potential applications in polymer chemistry (Begunov & Valyaeva, 2015).
properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-13(24)22(31(27,28)15-8-10-21(29-2)18(12-15)23(25)26)14-7-9-20-17(11-14)16-5-3-4-6-19(16)30-20/h7-12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGLQOSQUNMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

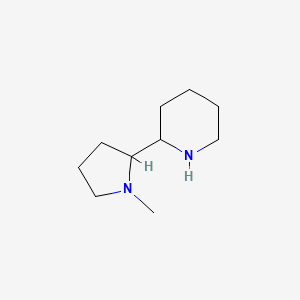
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)



![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

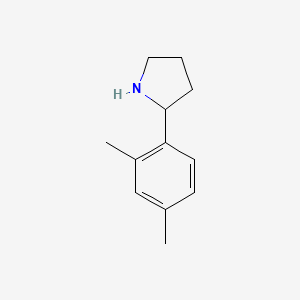
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)

